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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998 Get Quote

Technical Support Center: JNJ-17156516
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using JNJ-17156516. The

information is intended to help address specific issues that may be encountered during

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-17156516?

JNJ-17156516 is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor.[1]

It acts by competitively binding to the CCK1 receptor, thereby blocking the physiological effects

of cholecystokinin (CCK).[1][2] CCK is a peptide hormone involved in various gastrointestinal

and central nervous system functions, including gallbladder contraction, pancreatic enzyme

secretion, and satiety signaling.[3][4][5]

Q2: What is the selectivity profile of JNJ-17156516?

JNJ-17156516 exhibits high selectivity for the human CCK1 receptor over the CCK2 receptor.

[1] In vitro studies have demonstrated its high affinity for the cloned human, rat, and canine

CCK1 receptors.[1]

Q3: Are there any known off-target effects of JNJ-17156516?
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Based on the currently available public information, comprehensive screening data for off-

target effects of JNJ-17156516 against a broad panel of other receptors, enzymes, and ion

channels has not been published. The primary characterization has focused on its high

selectivity for the CCK1 receptor over the CCK2 receptor.[1]

Q4: We are observing unexpected physiological responses in our animal models that are not

consistent with CCK1 receptor blockade. What could be the cause?

While specific off-target binding data is limited, several factors could contribute to unexpected

in vivo effects:

On-target effects in different tissues: The CCK1 receptor is expressed in various tissues

beyond the gallbladder and pancreas, including parts of the central nervous system.[3][4]

Blockade of these receptors could lead to unanticipated physiological responses.

Metabolites: The in vivo metabolism of JNJ-17156516 may produce active metabolites with

different selectivity profiles.

Complex physiological response: The regulation of gastrointestinal and neurological systems

is complex. Antagonism of the CCK1 receptor can lead to downstream effects that may not

be immediately obvious.

Q5: How can we experimentally assess potential off-target effects in our own assays?

To investigate potential off-target effects, researchers can perform counter-screening assays. A

tiered approach is recommended:

Receptor Binding Assays: Screen JNJ-17156516 against a panel of receptors, particularly

those with structural similarity to the CCK1 receptor or those known to be affected by similar

chemical scaffolds.

Enzyme and Ion Channel Assays: Broaden the screening to include a diverse set of

enzymes and ion channels to identify any unintended interactions.

Phenotypic Screening: Utilize cell-based assays that measure complex physiological

endpoints to uncover unexpected cellular activities.
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Troubleshooting Guide
Observed Issue Potential Cause Recommended Action

Inconsistent results between in

vitro and in vivo experiments.

Differences in drug

metabolism, bioavailability, or

species-specific receptor

pharmacology.

Characterize the

pharmacokinetic and

pharmacodynamic profile of

JNJ-17156516 in the specific

animal model being used.

Confirm the expression and

affinity of the CCK1 receptor in

the target tissue of the

experimental species.

Unexpected behavioral

changes in animal models.

On-target effects on CCK1

receptors in the central

nervous system. The CCK1

receptor is known to be

involved in processes such as

anxiety and satiety.[3]

Carefully review the literature

on the role of CCK1 receptors

in the brain and behavior.

Consider including specific

behavioral assays in the study

design to systematically

evaluate these effects.

Alterations in digestive

physiology beyond the

expected gallbladder and

pancreatic effects.

Widespread distribution of

CCK1 receptors throughout

the gastrointestinal tract,

including the stomach and

intestines, which regulate

motility and secretion.[4][5]

Conduct more detailed in vivo

studies focusing on different

segments of the GI tract to

localize the source of the

unexpected effects. Measure

parameters such as gastric

emptying and intestinal transit.

Data Summary
Table 1: In Vitro Affinity and Selectivity of JNJ-17156516
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Species Receptor Affinity (pKi)
Selectivity (CCK1
vs. CCK2)

Human CCK1 7.96 ± 0.11 ~160-fold

Rat CCK1 8.02 ± 0.11 ~230-fold

Canine CCK1 7.98 ± 0.04 ~75-fold

Human (Gallbladder) CCK1 8.22 ± 0.05 Not Applicable

Data sourced from in vitro radioligand binding studies.[1]

Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for CCK1 Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of JNJ-17156516
to the CCK1 receptor.

Cell Culture and Membrane Preparation:

Culture cells stably expressing the human CCK1 receptor.

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell

membranes.

Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.

Determine the protein concentration.

Binding Assay:

In a 96-well plate, add a fixed concentration of a radiolabeled CCK1 receptor ligand (e.g.,

[3H]-CCK-8).

Add increasing concentrations of JNJ-17156516.

Add the prepared cell membranes to initiate the binding reaction.
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Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

To determine non-specific binding, include a set of wells with a high concentration of an

unlabeled CCK1 receptor agonist or antagonist.

Separation and Detection:

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free

radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the logarithm of the JNJ-17156516 concentration.

Determine the IC50 value (the concentration of JNJ-17156516 that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations
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Caption: Mechanism of action of JNJ-17156516 as a CCK1 receptor antagonist.
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Off-Target Effect Assessment

Hypothesis:
Unexpected physiological response observed

Tier 1:
Receptor Binding Assays

(e.g., related GPCRs)

Initiate Investigation

Tier 2:
Broad Panel Screening

(Enzymes, Ion Channels)

If no hits or further investigation needed

Identify Potential Off-Targets

Tier 3:
Phenotypic Screening

(Cell-based functional assays)

For comprehensive profiling

Click to download full resolution via product page

Caption: Recommended workflow for investigating potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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